molecular formula C12H16N2OS2 B568795 4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide CAS No. 1330632-46-6

4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide

Cat. No.: B568795
CAS No.: 1330632-46-6
M. Wt: 268.393
InChI Key: LPSLBTBUAGKOJQ-UHFFFAOYSA-N
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Description

4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide is an organic compound that belongs to the class of aromatic thioamides This compound is characterized by the presence of a benzene ring substituted with a 2-methylpropoxy group and two thioamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide typically involves the reaction of 4-(2-methylpropoxy)-1,3-benzenedicarbonitrile with hydrogen sulfide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide undergoes various chemical reactions, including:

    Oxidation: The thioamide groups can be oxidized to sulfonamides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out in an acidic medium.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran.

    Substitution: Nitrating agents (e.g., nitric acid and sulfuric acid), halogenating agents (e.g., bromine or chlorine); reactions are conducted under controlled temperatures to prevent overreaction.

Major Products

    Oxidation: Sulfonamides

    Reduction: Amines

    Substitution: Nitro or halogenated derivatives of the original compound

Scientific Research Applications

4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide involves its interaction with molecular targets such as enzymes and receptors. The thioamide groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in cell growth and apoptosis, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methylpropoxy)-1,3-benzenedicarbonitrile: Similar structure but with nitrile groups instead of thioamides.

    4-(2-Methylpropoxy)-1,3-benzenedicarboxylic acid: Contains carboxylic acid groups instead of thioamides.

    4-(2-Methylpropoxy)-1,3-benzenedicarboxamide: Features amide groups in place of thioamides.

Uniqueness

4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide is unique due to the presence of thioamide groups, which impart distinct chemical reactivity and biological activity compared to its analogs. The thioamide functionality allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-(2-methylpropoxy)benzene-1,3-dicarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS2/c1-7(2)6-15-10-4-3-8(11(13)16)5-9(10)12(14)17/h3-5,7H,6H2,1-2H3,(H2,13,16)(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSLBTBUAGKOJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C(=S)N)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101243868
Record name 4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101243868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330632-46-6
Record name 4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330632-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101243868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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